molecular formula C8H16 B14007788 2-Methylhept-3-ene CAS No. 17618-76-7

2-Methylhept-3-ene

Cat. No.: B14007788
CAS No.: 17618-76-7
M. Wt: 112.21 g/mol
InChI Key: CYEZJYAMLNTSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylhept-3-ene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a structural isomer of octene and can exist in different stereoisomeric forms, such as (E)-2-Methylhept-3-ene and (Z)-2-Methylhept-3-ene .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhept-3-ene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-methylheptan-3-ol using an acid catalyst like sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures.

    Elimination Reactions: Another method is the elimination of hydrogen halides from 2-methylhept-3-yl halides using a strong base such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons or the selective hydrogenation of alkynes. These processes are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylhept-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can yield 2-methylheptane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.

Major Products

Scientific Research Applications

2-Methylhept-3-ene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylhept-3-ene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Heptene: Another alkene with a similar structure but different positioning of the double bond.

    2-Methylhex-3-ene: A structural isomer with a shorter carbon chain.

    2-Methylhept-2-ene: An isomer with the double bond at a different position.

Uniqueness

2-Methylhept-3-ene is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and physical properties. Its stereoisomeric forms also add to its distinctiveness .

Properties

CAS No.

17618-76-7

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

2-methylhept-3-ene

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3

InChI Key

CYEZJYAMLNTSKN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.